molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No.: B062299
CAS No.: 177960-62-2
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Mode of Action

It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Biochemical Pathways

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.

Result of Action

Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium fluoride, potassium fluoride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 2-Amino-5-fluoro-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWMVQRAZJKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177960-62-2
Record name 2-amino-5-fluoro-3-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution containing sodium hydroxide (1.5 g, 38.0 mmol) and water (20 mL) was added to 2-acetamido-5-fluoro-3-nitrobenzoic acid (2.055 g, 8.50 mmol) and allowed to reflux for 4 hours. The reaction was cooled to 0° C. and the solution was acidified with concentrated hydrochloric acid. The precipitate which developed was collected by filtration and dried to give 2-amino-5-fluoro-3-nitrobenzoic acid (1.49 g, 88%) as a light yellow solid which is identical in all respects to the compound in Method A.: m.p. 218°-220°; 1H NMR (400 MHz, DMSO-d6) δ 8.04 (dd, 1H), 8.17 (dd, 1H), 8.35 (bs, 1H); 13C NMR (100 MHz, DMSO-d6) δ 118.1, 118.4, 127.5, 127.7, 132.2, 132.3, 144.6, 149.0, 151.4, 168.1; 1R (neat) 3459, 3345, 1687, 1563, 1513, 1440, 1270, 1211 cm-1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
2.055 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Acetamido-5-fluoro-3-nitrobenzoic acid (200 mg, 0.83 mmol) was added to 3N hydrochloric acid (4.0 mL) and the solution allowed to reflux for 7 hours whereby the solution contained a bright yellow precipitate. The reaction was cooled to room temperature and the precipitate collected and dried to produce 2-amino-5-fluoro-3-nitrobenzoic acid (152 mg, 92%) as a yellow solid.
Name
2-Acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a slurry of 5-fluoro-7-nitro-1H-indole-2,3-dione (3 g, 14.2 mmol) in aqueous 5N NaOH solution (30 mL) was added slowly an aq. solution of 33% hydrogen peroxide (3 mL) at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl and the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (2 g, 70.17%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70.17%

Synthesis routes and methods IV

Procedure details

To a solution of 5-fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid (141; 1.2 g, 4.1 mmol) in ethanol (20 mL) was added 10% aqueous sodium hydroxide solution (20 mL). The resulting reaction mixture was stirred at 80° C. for 3 h. Upon cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting orange solids were acidified with dilute HCl, filtered and dried to afford 2-amino-5-fluoro-3-nitrobenzoic acid 142 (0.73 g, 90%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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